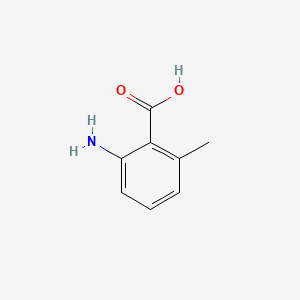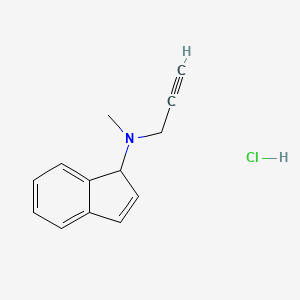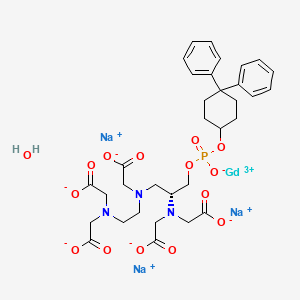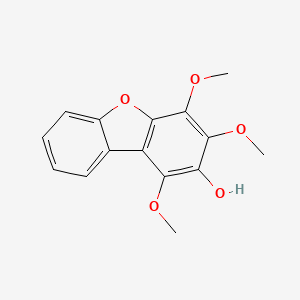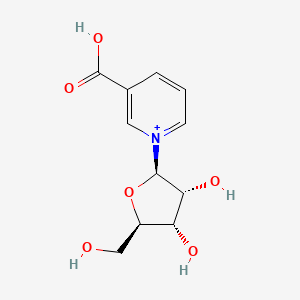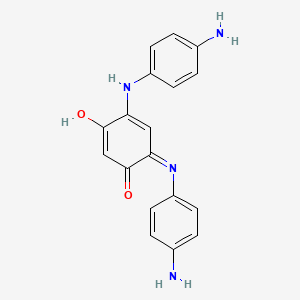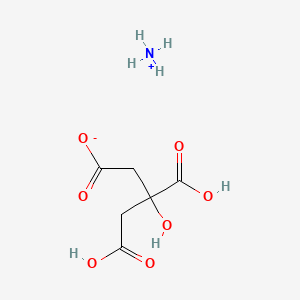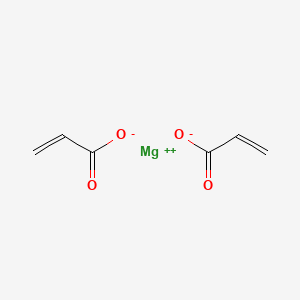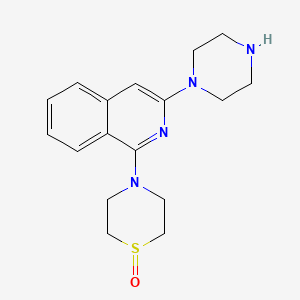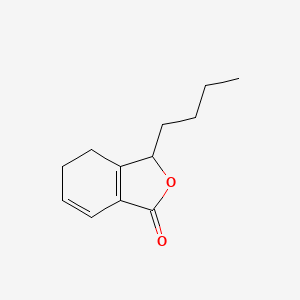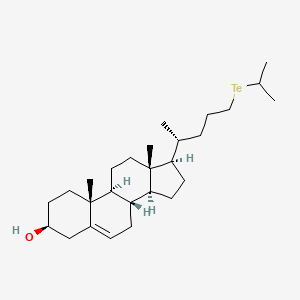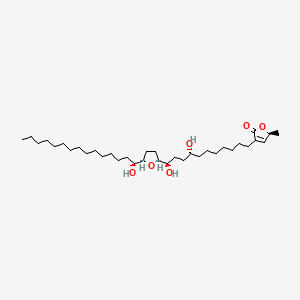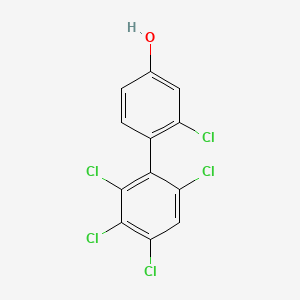
10-Hydroxycanthin-6-one
Overview
Description
10-Hydroxycanthin-6-one is a natural alkaloid compound with a tetracyclic core. It was first isolated from Pentaceras australis in 1952 . Since then, more than 60 canthin-6-one alkaloids have been identified, primarily from the Rutaceae and Simaroubaceae families, as well as fungi . These compounds exhibit diverse biological properties, including antiviral, anticancer, antiparasitic, anti-inflammatory, antibacterial, and antifungal activities.
Synthesis Analysis
In ongoing research on canthin-6-one antimicrobial agents, a new series of ester derivatives of 10-hydroxycanthin-6-one were synthesized using a straightforward and effective synthetic route. The structure of each compound was characterized using techniques such as NMR, ESI-MS, FT-IR, UV , and elemental analysis .
Scientific Research Applications
Antimicrobial Applications
10-Hydroxycanthin-6-one: has shown promising results as an antimicrobial agent. Research indicates that ester derivatives of this compound exhibit significant activity against a range of phytopathogenic fungi and bacteria . For instance, certain derivatives have demonstrated complete inhibition of Fusarium graminearum at specific concentrations, highlighting their potential as lead compounds in the development of new antimicrobial agents .
Anti-Inflammatory Properties
Studies have explored the anti-inflammatory effects of 10-Hydroxycanthin-6-one derivatives. These compounds have been found to inhibit nitric oxide production in cell-based assays, suggesting a role in reducing inflammation . The molecular mechanisms behind these effects are an active area of research, with implications for treating chronic inflammatory diseases .
Biosynthesis and Synthetic Routes
The biosynthesis of 10-Hydroxycanthin-6-one involves a simple and effective synthetic route, which has been characterized by various analytical methods such as NMR, ESI-MS, FT-IR, UV, and elemental analysis . This process is crucial for the production of ester derivatives with enhanced biological activities.
Chemistry and Structural Analysis
The chemical structure of 10-Hydroxycanthin-6-one and its derivatives has been extensively studied. The compound belongs to the β-carboline alkaloids subclass and features a characteristic tetracyclic core . Understanding the structure-activity relationship is key to designing derivatives with specific biological functions.
Biological Activities
10-Hydroxycanthin-6-one: alkaloids exhibit a broad spectrum of biological properties, including antiviral, anticancer, antiparasitic, anti-inflammatory, antibacterial, and antifungal activities . These diverse activities make them a subject of interest for developing various pharmacological agents.
Pharmacological Aspects
The pharmacological profile of 10-Hydroxycanthin-6-one is notable for its potential therapeutic effects. While specific studies on this compound are limited, related alkaloids have been recognized for their roles in ameliorating human diseases in animal models due to their anti-inflammatory properties .
Mechanism of Action
Target of Action
10-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been found to target multiple inflammatory mediators . The compound has shown significant inhibitory effects on NO production . It also exhibits antimicrobial activity against several phytopathogenic fungi and bacteria .
Mode of Action
10-Hydroxycanthin-6-one interacts with its targets, primarily inflammatory mediators, to exert its therapeutic effects . It inhibits the production of nitric oxide (NO), a key inflammatory mediator . This interaction results in the suppression of inflammation, thereby potentially alleviating symptoms of chronic inflammatory diseases .
Biochemical Pathways
The major signaling pathways affected by 10-Hydroxycanthin-6-one include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in several chronic inflammatory diseases . By interacting with these pathways, 10-Hydroxycanthin-6-one can influence the immune response and potentially alleviate inflammation .
Pharmacokinetics
Its antimicrobial activity has been evaluated, suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 10-Hydroxycanthin-6-one’s action include the inhibition of NO production and antimicrobial activity against several pathogens . These effects suggest that 10-Hydroxycanthin-6-one could potentially be used in the treatment of chronic inflammatory diseases and infections .
properties
IUPAC Name |
12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLISVGXWLVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235475 | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxycanthin-6-one | |
CAS RN |
86293-41-6 | |
| Record name | 10-Hydroxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086293416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC341583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of 10-Hydroxycanthin-6-one?
A1: 10-Hydroxycanthin-6-one, also known as Ervine, has been isolated from various plant sources, including:
- Simaba multiflora: This plant yielded both 10-Hydroxycanthin-6-one and its methoxy derivative, 10-methoxycanthin-6-one. []
- Hannoa chlorantha: This plant's root bark and tissue cultures were found to contain varying concentrations of 10-Hydroxycanthin-6-one depending on the sample origin and culture conditions. []
- Aerva lanata: This herb has been specifically studied for its alkaloid content, with 10-Hydroxycanthin-6-one being a key finding. [, ]
Q2: What is the antimicrobial activity of 10-Hydroxycanthin-6-one?
A2: While 10-Hydroxycanthin-6-one itself has not been extensively studied for its antimicrobial properties, a recent study investigated a series of its ester derivatives. [] This study found that some derivatives, particularly compound 7s, displayed significant antifungal activity against Fusarium graminearum and broad-spectrum antibacterial activity against Bacillus cereus, Bacillus subtilis, Ralstonia solanacearum, and Pseudomonas syringae. []
Q3: How does the structure of 10-Hydroxycanthin-6-one relate to its activity?
A3: The study on 10-Hydroxycanthin-6-one ester derivatives provides insights into structure-activity relationships. The presence and nature of ester side chains at the 10-hydroxy position significantly influenced both the antifungal and antibacterial activities. [] This suggests that modifications at this position can be explored to further optimize the compound's antimicrobial profile.
Q4: Has 10-Hydroxycanthin-6-one shown cytotoxic activity?
A4: While not explicitly stated for 10-Hydroxycanthin-6-one itself, a study on Picrasma quassioides found that structurally similar canthin-6-one alkaloids, including 8-hydroxycanthin-6-one and 4,5-dimethoxycanthin-6-one, exhibited significant cytotoxic activity against human nasopharyngeal carcinoma (CNE2) and human liver cancer (Bel-7402) cell lines. [] This suggests that 10-Hydroxycanthin-6-one and its derivatives might also possess potential anticancer properties.
Q5: What analytical methods are used to identify and quantify 10-Hydroxycanthin-6-one?
A5: Several methods have been employed to characterize and quantify 10-Hydroxycanthin-6-one:
- Gas Liquid Chromatography (GLC): This technique was successfully used to determine the concentration of 10-Hydroxycanthin-6-one and other canthinone alkaloids in Hannoa chlorantha. []
- Spectroscopic Techniques: The isolation and structural elucidation of 10-Hydroxycanthin-6-one typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV), and elemental analysis. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



